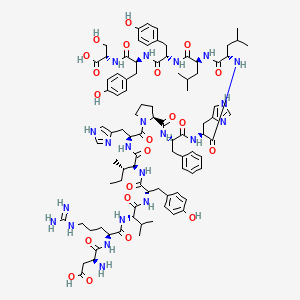

Angiotensinogen (1-14) (rat)

Description

Key Sequence Features:

- N-terminal residues (1–10) : DRVYIHPFHL (shared with angiotensin I).

- C-terminal extension (11–14) : LLYYS, unique to the rat sequence and absent in human angiotensinogen (1-14) .

- Scissile bond : Located between Leu¹⁰ and Val¹¹, critical for renin-mediated cleavage to generate angiotensin I .

Table 1: Molecular Properties of Angiotensinogen (1-14) (Rat)

| Property | Value |

|---|---|

| Sequence (1-letter) | DRVYIHPFHLLYYS |

| Molecular Formula | C₈₉H₁₂₃N₂₁O₂₁ |

| Molecular Weight (g/mol) | 1,823.06 |

| Species Origin | Rattus norvegicus |

The absence of disulfide bonds (e.g., Cys¹⁸–Cys¹³⁸ in full-length angiotensinogen) simplifies its structural profile compared to the intact protein .

Properties

IUPAC Name |

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H123N21O21/c1-9-50(8)74(109-83(125)67(38-54-23-29-59(114)30-24-54)105-85(127)73(49(6)7)108-76(118)61(17-13-31-95-89(91)92)98-75(117)60(90)41-72(115)116)86(128)106-69(40-56-43-94-46-97-56)87(129)110-32-14-18-71(110)84(126)104-66(35-51-15-11-10-12-16-51)80(122)103-68(39-55-42-93-45-96-55)82(124)100-62(33-47(2)3)77(119)99-63(34-48(4)5)78(120)101-64(36-52-19-25-57(112)26-20-52)79(121)102-65(37-53-21-27-58(113)28-22-53)81(123)107-70(44-111)88(130)131/h10-12,15-16,19-30,42-43,45-50,60-71,73-74,111-114H,9,13-14,17-18,31-41,44,90H2,1-8H3,(H,93,96)(H,94,97)(H,98,117)(H,99,119)(H,100,124)(H,101,120)(H,102,121)(H,103,122)(H,104,126)(H,105,127)(H,106,128)(H,107,123)(H,108,118)(H,109,125)(H,115,116)(H,130,131)(H4,91,92,95)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCYBSGRCYFCNM-YXRWNMRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H123N21O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1823.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Amino Acid Activation

-

Resin : A polystyrene-based resin functionalized with a Rink amide linker is commonly used to anchor the C-terminal tyrosine (Tyr14).

-

Amino Acid Coupling : Each protected amino acid is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or similar coupling agents in the presence of N,N-diisopropylethylamine (DIPEA). Coupling reactions are performed in dimethylformamide (DMF) under nitrogen atmosphere to prevent oxidation.

Sequential Deprotection and Elongation

Cleavage and Side-Chain Deprotection

-

Final Cleavage : The peptide-resin is treated with a trifluoroacetic acid (TFA)-based cocktail (e.g., TFA:water:triisopropylsilane, 95:2.5:2.5) to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation : The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile (ACN) in 0.1% TFA. Key parameters include:

| Parameter | Condition |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in ACN |

| Gradient | 20–50% B over 30 minutes |

| Flow Rate | 1 mL/min |

| Detection | UV absorbance at 214 nm |

Purified fractions are analyzed for homogeneity (>95% purity) and lyophilized.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) MS confirms the molecular weight (theoretical: 1692.9 Da; observed: 1693.2 ± 0.3 Da). Discrepancies >0.1% warrant re-purification.

Analytical Validation and Biological Activity

Renin Substrate Assay

Angiotensinogen (1-14) (rat) is validated as a renin substrate by incubating with recombinant rat renin and measuring angiotensin I (Ang I) generation via HPLC or radioimmunoassay. Key findings:

In Vitro Vascular Studies

In isolated rat femoral arteries, synthetic Angiotensinogen (1-14) elicits dose-dependent contractions (EC50: 0.8 µM) blocked by saralasin (AT1 receptor antagonist). ACE inhibitors (e.g., perindopril) attenuate responses, confirming RAS pathway involvement.

Comparative Synthesis Protocols and Challenges

Batch-to-Batch Variability

Alternative Enzymatic Generation

While SPPS dominates industrial production, in vitro enzymatic cleavage of full-length angiotensinogen (rat) by kallikrein generates Angiotensinogen (1-14). However, this method yields <5% target peptide and is unsuitable for large-scale synthesis.

Applications in RAS Research

Chemical Reactions Analysis

Types of Reactions: Angiotensinogen (1-14) (rat) primarily undergoes enzymatic reactions rather than traditional chemical reactions. It is a substrate for the enzyme renin, which cleaves the peptide to produce angiotensin I.

Common Reagents and Conditions:

Renin: The enzyme that catalyzes the cleavage of Angiotensinogen (1-14) (rat) to produce angiotensin I.

Buffers: Typically, reactions are carried out in buffered solutions to maintain optimal pH for enzyme activity.

Major Products:

Scientific Research Applications

Angiotensinogen (1-14) (rat) is widely used in scientific research to study the renin-angiotensin system and its role in regulating blood pressure and fluid balance. It is also used in the development of antihypertensive drugs and in research on cardiovascular diseases. Additionally, it serves as a model peptide for studying enzyme-substrate interactions and peptide synthesis techniques .

Mechanism of Action

Angiotensinogen (1-14) (rat) exerts its effects through its role as a substrate for renin. Upon cleavage by renin, it produces angiotensin I, which is further converted to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II is a potent vasoconstrictor that increases blood pressure by constricting blood vessels and stimulating the release of aldosterone, which promotes sodium and water retention .

Comparison with Similar Compounds

Key Features :

- Sequence : DRVYIHPFHLVIHN (rat-specific) .

- Molecular Weight: ~1,760 Da (similar to human angiotensinogen (1-14)) .

- Function : Serves as the primary substrate for renin, initiating the RAS cascade .

- Regulation : Synthesized in multiple tissues, including liver, brain, and kidneys, with mRNA levels modulated by hormones (e.g., glucocorticoids, estrogens) .

Comparison with Similar Compounds

Angiotensinogen Fragments Across Species

Functional Implications :

- Rat angiotensinogen (1-14) is more efficiently cleaved by renin due to the absence of inhibitory glycosylation at position 14, making it a preferred substrate in cross-species studies .

- Human angiotensinogen (1-14) requires deglycosylation for optimal renin activity, impacting its role in hypertension models .

Angiotensin-(1-7)

Key Findings :

Angiotensin-(1-12)

Key Findings :

- Angiotensin-(1-12) was initially proposed as an alternative Ang II precursor but is undetectable in renin knockout mice, questioning its physiological relevance .

- In contrast, angiotensinogen (1-14) is essential for Ang I production, with elevated levels directly linked to hypertension in transgenic rat models .

Angiotensin II

Key Findings :

- Angiotensinogen (1-14) overexpression in rat proximal tubular cells induces hypertension and nephropathy, highlighting its upstream role in RAS pathology .

- Ang II’s effects are mitigated by angiotensinogen (1-14) knockdown or RAS blockade (e.g., losartan) .

Clinical and Research Implications

- Angiotensinogen (1-14): Transgenic rat models demonstrate its critical role in hypertension and kidney injury, making it a target for gene silencing or renin inhibitors .

- Angiotensin-(1-7) : Shows promise in reducing chemotherapy toxicity and improving cardiac function in clinical trials .

- Controversies: Angiotensin-(1-12)’s role remains disputed due to detection challenges, whereas angiotensinogen (1-14) is well-established in RAS activation .

Biological Activity

Angiotensinogen (1-14) is a peptide derived from the rat angiotensinogen precursor, which plays a critical role in the renin-angiotensin system (RAS). This system is essential for regulating blood pressure, fluid balance, and cardiovascular function. The biological activity of Angiotensinogen (1-14) involves its conversion to various angiotensin peptides, particularly Angiotensin II, which has significant physiological effects. This article explores the biological activity of Angiotensinogen (1-14) based on diverse research findings.

Structure and Function

Angiotensinogen (1-14) consists of the first 14 amino acids of the rat angiotensinogen protein. It serves as a substrate for renin, which cleaves it to produce Angiotensin I, subsequently converted to Angiotensin II by angiotensin-converting enzyme (ACE). The sequence of this peptide is crucial for its recognition and processing by enzymes within the RAS.

1. Conversion to Active Peptides

Research indicates that Angiotensinogen (1-14) can be cleaved to form biologically active peptides. Specifically, it is known to be converted into Angiotensin I and subsequently into Angiotensin II:

- Angiotensin I : The decapeptide produced from Angiotensinogen (1-14) serves as a precursor for Angiotensin II.

- Angiotensin II : This octapeptide is a potent vasoconstrictor, influencing blood pressure and fluid homeostasis.

Studies have shown that in diabetic rat models, increased levels of intracellular Ang II were associated with elevated angiotensinogen levels, suggesting a feedback mechanism where higher angiotensinogen leads to increased Ang II production .

2. Physiological Implications

The activity of Angiotensinogen (1-14) has been linked to various physiological processes:

- Blood Pressure Regulation : Elevated levels of Ang II lead to vasoconstriction and increased blood pressure. In hypertensive rat models, the expression of angiotensinogen and its cleavage products was significantly higher .

- Cardiac Hypertrophy : Chronic exposure to high levels of Ang II can induce cardiac remodeling and hypertrophy. Studies have demonstrated that transgenic rats expressing higher levels of angiotensinogen exhibited increased cardiac mass .

Table 1: Summary of Key Research Findings on Angiotensinogen (1-14)

Case Study 1: Diabetic Rat Model

In a study examining the effects of diabetes on cardiac function, researchers induced diabetes in Sprague-Dawley rats using streptozotocin. The results indicated that diabetic rats exhibited significantly elevated intracellular levels of Ang II, which were not normalized by traditional antihypertensive treatments like ACE inhibitors or AT1 receptor blockers. Instead, renin inhibition via Aliskiren showed complete normalization of iAng II levels, highlighting the critical role of angiotensinogen in disease pathology .

Case Study 2: Hypertension and Cardiac Remodeling

Another study focused on spontaneously hypertensive rats demonstrated that increased expression of angiotensinogen led to heightened levels of both Ang-(1-12) and Ang II in cardiac tissues. Immunohistochemical analysis revealed intense staining for these peptides in cardiac myocytes, suggesting a local synthesis pathway independent of renin activity . This finding underscores the potential for targeting angiotensinogen pathways in therapeutic strategies for hypertension.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.